5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole
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Overview
Description
5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The presence of a fluorine atom and a methyl group on the phenyl ring of this indoline derivative can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable indole precursor.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF).
Reaction Steps: The process may include steps like halogenation, coupling reactions, and cyclization to form the indoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.
Scientific Research Applications
5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors, while the indoline ring can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)indoline
- 5-(2-Methylphenyl)indoline
- 5-(2-Chloro-5-methylphenyl)indoline
Uniqueness
5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c1-10-2-4-14(16)13(8-10)11-3-5-15-12(9-11)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXVYQAEVXOPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC3=C(C=C2)NCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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